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Compound of Interest

Compound Name: N-octadecylsulfamide

Cat. No.: B8460878

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of N-
octadecylsulfamide. Due to the limited availability of direct experimental data for this specific
compound, this document synthesizes information from analogous long-chain alkylsulfamides
and related molecules to infer its physicochemical properties, potential synthetic routes, and
prospective biological activities. All quantitative data presented are estimations based on these
related compounds and should be interpreted as such. This guide aims to serve as a
foundational resource for researchers interested in the potential applications of N-
octadecylsulfamide and to provide a starting point for further experimental investigation.

Molecular Structure and Chemical Identity

N-octadecylsulfamide is a chemical compound characterized by a sulfamide core functional
group to which an eighteen-carbon alkyl chain (octadecyl group) is attached to one of the
nitrogen atoms. The other nitrogen atom of the sulfamide group remains unsubstituted.

The basic structural representation is as follows:
Molecular Formula: C1sHaoN202S

Molecular Weight: 364.6 g/mol
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For visualization of the molecular structure, the following DOT script can be used to generate a

2D representation.

Caption: 2D Molecular Structure of N-octadecylsulfamide.

Inferred Physicochemical Properties

The following table summarizes the estimated physicochemical properties of N-
octadecylsulfamide, derived from data for long-chain alkanes, alkylamines, and other related

sulfamide derivatives.
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Property

Estimated Value

Basis for Estimation

Melting Point (°C)

80 - 100

High molecular weight and
potential for hydrogen bonding
suggest a solid at room
temperature. Long-chain
hydrocarbons have increasing
melting points with chain

length.

Boiling Point (°C)

> 400 (decomposes)

High molecular weight and
polarity would lead to a very
high boiling point, likely with
decomposition before boiling

under atmospheric pressure.

Solubility

Insoluble in water. Soluble in
non-polar organic solvents
(e.g., hexane, chloroform) and
sparingly soluble in polar
aprotic solvents (e.g., DMSO,
DMF).

The long hydrophobic
octadecyl chain dominates the
molecule's properties, making
it highly non-polar. The polar
sulfamide group may allow for
limited solubility in some polar

organic solvents.

pKa

10 - 12 (for the NH proton)

The electron-withdrawing
sulfonyl group makes the
amide protons acidic, but the
alkyl group is electron-
donating, slightly increasing
the pKa compared to

unsubstituted sulfamide.

LogP

>6

The long alkyl chain will result
in a high octanol-water
partition coefficient, indicating

significant lipophilicity.

Potential Synthetic Approaches
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While a specific, optimized synthesis for N-octadecylsulfamide is not documented in the
reviewed literature, a plausible synthetic route can be proposed based on general methods for
the synthesis of N-alkylsulfamides. A common and effective method involves the reaction of
sulfamoyl chloride with the corresponding primary amine.

Proposed Synthetic Workflow:

Reactants

Octadecylamine
(C18H37NH2)

Sulfamoyl Chloride
(CISO2NH2)

Reaction Product

HCI byproduct neutralized by base

Nucleophilic Substitution

N-octadecylsulfamide

Conditions

Inert Solvent (e.g., DCM, THF)
Base (e.g., Triethylamine)

Room Temperature

Click to download full resolution via product page

Caption: Proposed synthetic workflow for N-octadecylsulfamide.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize N-octadecylsulfamide from octadecylamine and sulfamoyl chloride.
Materials:

e Octadecylamine (1.0 eq)

o Sulfamoyl chloride (1.1 eq)

o Triethylamine (1.2 eq)
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e Dichloromethane (DCM), anhydrous

o Saturated agueous sodium bicarbonate solution
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

e Hexane and Ethyl Acetate for chromatography
Procedure:

o Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve octadecylamine in anhydrous DCM.

o Addition of Base: Add triethylamine to the solution and stir for 10 minutes at room
temperature.

» Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride in anhydrous
DCM to the reaction mixture. The addition should be done dropwise to control any potential
exotherm.

e Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

o Work-up:

o Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

[e]

Separate the organic layer.

(¢]

Wash the organic layer sequentially with water and brine.

[¢]

Dry the organic layer over anhydrous magnesium sulfate.

[¢]

Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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« Purification: Purify the crude product by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure N-octadecylsulfamide.

o Characterization: Characterize the purified product by *H NMR, 3C NMR, FT-IR, and High-
Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Anticipated Spectroscopic Data

The following table outlines the expected spectroscopic characteristics for N-
octadecylsulfamide based on the analysis of similar long-chain alkyl compounds and
sulfamide derivatives.
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Spectroscopic Technique Expected Features

- ~0.88 ppm (triplet, 3H): Terminal methyl group
of the octadecyl chain. - ~1.25 ppm (broad
singlet, ~30H): Methylene protons (-CHz-) of the
bulk alkyl chain. - ~1.55 ppm (multiplet, 2H):
Methylene protons beta to the nitrogen (-CH2-
CH2-NH-). - ~2.9-3.1 ppm (multiplet, 2H):
Methylene protons alpha to the nitrogen (-CHz-
NH-). - ~4.5-5.0 ppm (broad singlet, 2H):
Protons of the unsubstituted amine of the
sulfamide (-SO2-NH3). - ~5.0-5.5 ppm (broad
singlet or triplet, 1H): Proton of the substituted
amine (-NH-SOz2-).

1H NMR

- ~14.1 ppm: Terminal methyl carbon. - ~22.7 -

31.9 ppm: Bulk methylene carbons of the alkyl
13C NMR _

chain. - ~43-45 ppm: Methylene carbon alpha to

the nitrogen.

- ~3400-3200: N-H stretching vibrations (two
bands for -NHz and one for -NH-). - ~2920 and
FTIR (cm-Y) ~2850: C-H stretching vibrations of the alkyl
chain. - ~1330 and ~1150: Asymmetric and
symmetric S=0 stretching vibrations of the

sulfonyl group.

- [M+H]*: Expected at m/z 365.2832. - [M+Na]*:

Mass Spectrometry (HRMS) Expected at m/z 387.2651

Potential Biological Activity and Signhaling Pathways

Direct biological studies on N-octadecylsulfamide are not available. However, the structural
features of the molecule, particularly the long, lipophilic alkyl chain, allow for informed
speculation on its potential biological roles. Long-chain fatty acids and their derivatives are
known to interact with various cellular components and signaling pathways.
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It is plausible that N-octadecylsulfamide could interact with cell membranes due to its
amphipathic nature, potentially disrupting membrane integrity or modulating the function of
membrane-bound proteins. Furthermore, molecules with long alkyl chains can act as ligands
for nuclear receptors or other lipid-sensing proteins.

Hypothesized Signaling Pathway Interaction:

N-octadecylsulfamide

Modulation Binding

Cell

Cell Membrane Cytoplasm

Membrane Protein

Gene Expression

Click to download full resolution via product page

Caption: Hypothesized cellular interactions of N-octadecylsulfamide.

Conclusion and Future Directions

N-octadecylsulfamide represents an understudied molecule with potential for further
investigation. This technical guide provides a foundational understanding of its structure and
inferred properties based on current chemical knowledge of related compounds. Future
research should focus on the experimental validation of the proposed synthetic route and the
comprehensive characterization of its physicochemical and spectroscopic properties.
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Furthermore, biological screening of N-octadecylsulfamide is warranted to explore its
potential as a bioactive agent, particularly in areas where long-chain lipids are known to play a
role.

Disclaimer

The information presented in this document, particularly the quantitative data and experimental
protocols, is based on scientific inference from related chemical structures and has not been
experimentally verified for N-octadecylsulfamide itself. This guide should be used for
informational and research planning purposes only. All laboratory work should be conducted
with appropriate safety precautions and by qualified personnel.

 To cite this document: BenchChem. [N-Octadecylsulfamide: A Technical Guide to its
Molecular Structure and Inferred Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8460878#n-octadecylsulfamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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